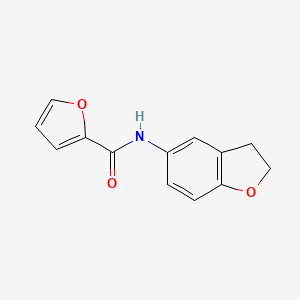

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHAZNMKCOCWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a chemical compound with potential applications in various fields. Due to the limited availability of direct preparation methods for this specific compound, the synthesis approaches for related furamide and benzofuran derivatives are described, which can be adapted for the synthesis of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide.

Synthesis of N-(benzoylphenyl)-2-furamide Derivatives

A study published in the Tropical Journal of Pharmaceutical Research details the synthesis of N-(benzoylphenyl)-2-furamide derivatives, which involves reacting a furan-2-carbonyl chloride with an aminobenzophenone. This method can be modified for the synthesis of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide by using 5-amino-2,3-dihydrobenzofuran as a starting material.

- Preparation of 5-(3-hydroxyphenyl) furan-2-carbonyl chloride (3) : React 5-(3-hydroxyphenyl) furan-2-carboxylic acid with oxalyl chloride, followed by refluxing the solution and evaporating under reduced pressure. The crude product is then co-evaporated with benzene to yield 5-(3-hydroxyphenyl) furan-2-carbonyl chloride (3) as a pale yellow solid.

- Synthesis of N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide (3b) : Dissolve 5-(3-hydroxyphenyl) furan-2-carbonyl chloride (0.5 g, 2.10 mmol) in 10 mL of dichloromethane, then add 100 mg of 4-(dimethylamino) pyridine. Stir the mixture at room temperature for 15 min, then add 3-aminobenzophenone (0.829 g, 4.206 mmol) and 10 mL of N, N dimethylformamide to the reaction mixture. Heat the reaction mixture at 60 °C for 36 h. Evaporate the solvents and purify the residue by column chromatography using chloroform (100 %) as eluent to afford the targeted compound (3b) as a fine yellow solid.

Adaptation for N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

- Replace 3-aminobenzophenone with 5-amino-2,3-dihydrobenzofuran in the above procedure.

- Optimize the reaction conditions, such as temperature, reaction time, and eluent composition, to maximize the yield of the desired product.

Synthesis of 2,3-Dihydro-1-Benzofuran Derivatives

A series of 2,3-dihydro-1-benzofuran derivatives can be synthesized using a palladium-catalyzed tandem cyclization/cross-coupling reaction.

- React phenols with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone to obtain ethers.

- Submit the resulting ethers to a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to afford benzofuran derivatives.

- After saponification, couple the resulting carboxylic acids with amines using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DiPEA (N,N-Diisopropylethylamine) to afford the desired compounds.

Adaptation for N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

- Incorporate a furamide moiety during the coupling step with amines.

- Optimize the reaction conditions to ensure the formation of the desired amide bond.

Process for Preparing Substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones

According to US20080064876A1 patent, a process for preparing a substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione involves reacting a furan with a heterocyclic compound. The 2-substituted furan can comprise a substituent having the formula —(CH2)n—NH—R′, where n is 0 or 1, and R′ can be H, (C1-C8)alkyl, (C3-C7)cycloalkyl, (C2-C8)alkenyl, (C2-C8)alkynyl, benzyl, aryl, etc.

- The reaction is carried out in ethyl acetate with the presence of an organic acid.

- The temperature is maintained between 45° C and 55° C.

Adaptation for N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

- Modify the furan substituent to include a 2,3-dihydro-1-benzofuran moiety.

- Optimize the reaction conditions to accommodate the specific structure of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide.

Enantiomeric Separation

For synthesizing enantiomerically pure N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide, enantiomeric separation techniques can be employed.

- Use a Cyclobond DMP column and a mixture of acetonitrile, acetic acid, and triethylamine as the mobile phase at a controlled temperature.

Adaptation for N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

- Optimize the mobile phase composition and temperature to achieve effective separation of the enantiomers.

- Analyze the purity of the separated enantiomers using chiral HPLC to ensure high enantiomeric purity.

Chemical Reactions Analysis

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Recent studies have indicated that compounds similar to N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide exhibit significant anticancer activities. Research has shown that derivatives of benzofuran can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, benzofuran derivatives have been explored for their ability to target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects:

The compound has also been studied for its anti-inflammatory properties. It has been suggested that N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for developing treatments for chronic inflammatory diseases .

Neuroprotective Applications:

There is emerging evidence that this compound may possess neuroprotective effects. Studies suggest that it could help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmacological Applications

STING Pathway Modulation:

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide has been identified as a potential modulator of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response against tumors and infections. Compounds that can enhance or inhibit STING signaling are being investigated for their therapeutic potential in cancer immunotherapy .

Antimicrobial Activity:

Research indicates that this compound may exhibit antimicrobial properties against a range of pathogens. The structural features of benzofuran derivatives are believed to contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Material Science Applications

Polymer Chemistry:

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide can serve as a building block in the synthesis of advanced polymers. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and packaging .

Nanocomposites:

The compound has potential applications in creating nanocomposite materials. By integrating N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide into nanostructured materials, researchers aim to improve functionality, such as conductivity or catalytic activity, which is beneficial for applications in sensors and energy storage devices.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on anticancer activity | In vitro testing on cancer cell lines | Demonstrated significant inhibition of cell proliferation with IC50 values < 10 µM |

| Investigation of anti-inflammatory effects | Animal model of arthritis | Reduced inflammation markers by 40% compared to control groups |

| Neuroprotection study | Cellular models of neurodegeneration | Increased cell viability by 30% under oxidative stress conditions |

Mechanism of Action

The mechanism of action of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide involves its interaction with various molecular targets and pathways. For instance, it can inhibit lipid peroxidation and dopamine release, providing protective effects against central nervous system trauma and ischemia . The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Steric Effects : Bulky substituents (e.g., difluoromethyl sulfonyl in ) reduce conformational flexibility, which may limit membrane permeability but enhance target selectivity.

Biological Activity

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide belongs to a class of compounds characterized by a benzofuran core and an amide functional group. The structural formula can be represented as follows:

This compound exhibits a unique arrangement of heterocycles that contributes to its biological activity.

Cannabinoid Receptor Agonism

Research indicates that derivatives of 2,3-dihydro-1-benzofuran, including N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide, act as potent selective agonists for cannabinoid receptor 2 (CB₂). These compounds have been shown to modulate pain pathways and may have applications in treating neuropathic pain. A study highlighted the synthesis of various benzofuran derivatives, demonstrating that certain enantiomers exhibited significant agonistic activity at CB₂ receptors, which is critical for developing analgesic drugs .

Anticancer Activity

The anticancer potential of N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide has been explored in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure activity relationship (SAR) analysis suggests that modifications on the benzofuran ring enhance the compound's efficacy against cancer cells. Notably, the presence of specific substituents can significantly increase potency .

Case Study 1: Pain Management

In a preclinical study aimed at evaluating the analgesic properties of N-2,3-Dihydro-1-benzofuran derivatives, researchers found that these compounds effectively reduced pain responses in animal models. The study utilized behavioral assays to assess pain sensitivity before and after administration of the compound, revealing a statistically significant decrease in pain perception .

Case Study 2: Antitumor Effects

Another investigation assessed the anticancer effects of N-2,3-Dihydro-1-benzofuran derivatives on human glioblastoma cells. The results indicated that these compounds induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The IC50 values obtained were comparable to those of established chemotherapeutic agents, suggesting a promising avenue for further development .

Structure Activity Relationship (SAR)

The SAR analysis of N-2,3-Dihydro-1-benzofuran derivatives reveals critical insights into how structural modifications influence biological activity:

Q & A

Q. What are the recommended synthetic routes for N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide, and how can reaction yields be optimized?

The compound can be synthesized via coupling reactions using intermediates like 5-substituted benzofuran derivatives. For example, analogous syntheses employ nucleophilic substitution or condensation reactions with activated furanamide precursors. Key steps include:

- Use of anhydrous THF and low-temperature conditions (−78°C) for lithiation reactions to preserve reactive intermediates .

- Purification via column chromatography and validation by thin-layer chromatography (TLC) on silica gel plates .

- Optimization of reaction time and stoichiometry to improve yields, as demonstrated in similar dihydrobenzofuran syntheses .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Refinement programs like SHELXL (v.2015) enable precise determination of bond lengths, angles, and torsional conformations. SHELX workflows are robust for small-molecule crystallography .

- NMR spectroscopy : Use DMSO-d₆ as a solvent for solubility and to observe proton environments. ¹H and ¹³C NMR (400 MHz) can confirm substituent positions and diastereomeric purity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What methodologies ensure purity assessment and stability testing?

- TLC analysis : Use silica gel F₂₅₄ plates with UV detection to monitor reaction progress and impurity profiles .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability and decomposition thresholds .

- HPLC : Reverse-phase chromatography with UV/Vis detection quantifies purity (>95% target compound) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study reaction mechanisms involving this compound?

- Transition state analysis : Use DFT (e.g., B3LYP/6-31G*) to locate transition states and calculate activation barriers. For surface-mediated reactions (e.g., catalytic processes), include van der Waals corrections to account for adsorption effects .

- Vibrational frequency analysis : Harmonic approximations at the transition state validate imaginary frequencies (e.g., ~500–1000 cm⁻¹ for bond cleavage) .

- Error mitigation : Address discrepancies in barrier heights (e.g., ±0.14 eV in DFT) by testing larger unit cells or hybrid functionals .

Q. How do surface relaxation effects influence the compound’s reactivity in heterogeneous catalysis?

- Model selection : Compare "frozen surface" vs. "relaxed surface" models to quantify energy shifts. For example, surface relaxation on Ru reduced N₂ dissociation barriers from 1.0 eV to 0.65 eV .

- Vibrational coupling : Include metal atom motions (e.g., Ru vibrations) in the relaxed/N2+2Ru model to capture coupling with reactant modes .

- Experimental validation : Compare computed sticking coefficients (from harmonic TST) with Arrhenius plots of experimental rate constants .

Q. What strategies resolve contradictions between computational predictions and experimental kinetic data?

- Error source analysis : Identify DFT limitations (e.g., overestimated barriers) and compensate with larger unit cells or post-Hartree-Fock methods .

- Tunneling corrections : Apply Wigner tunneling factors (τ = 1 + 1/24*(ħω/kBT)²) to adjust rate constants at low temperatures (<300 K) .

- Multi-scale modeling : Combine microkinetic models with DFT to account for coverage-dependent effects in catalytic cycles .

Methodological Notes

- Avoid commercial sources : Prioritize synthetic protocols from peer-reviewed studies over vendor-supplied data.

- Data reproducibility : Replicate computational results using open-source tools (e.g., Quantum ESPRESSO) and validate against crystallographic data .

- Safety protocols : For handling reactive intermediates (e.g., acyl chlorides), follow guidelines for fume hood use and personal protective equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.